n-Chloroaniline
Description
Contextual Significance in Organic Chemistry and Related Fields
In organic chemistry, chloroanilines are valued as versatile raw materials. mdpi.com Their primary significance lies in their role as precursors for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals such as herbicides and fungicides. mdpi.comatamanchemicals.com The amino group of the chloroaniline molecule allows for a range of chemical transformations, including diazotization and coupling reactions, which are fundamental to the production of azo dyes. atamanchemicals.com
The utility of chloroanilines extends into materials science, where they are used as monomers for the production of specialized polymers. For instance, the electrochemical polymerization of o-chloroaniline yields poly(o-chloroaniline), a conductive polymer with potential applications in electronics and sensor technology. tubitak.gov.tr Derivatives of chloroaniline are also investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optical signal processing. scirp.org Furthermore, Schiff bases derived from chloroanilines have been synthesized and studied for their ability to act as corrosion inhibitors. researchgate.netresearchgate.net
From an environmental science perspective, chloroanilines are significant as they are common intermediates in the degradation of various pesticides and are found as pollutants in industrial wastewater. crimsonpublishers.comcrimsonpublishers.com Their presence in the environment is a subject of research, focusing on their persistence, transformation, and microbial degradation pathways. acs.orgoup.com Studies have investigated the nature of bound chloroaniline residues in plants and soil, highlighting their tendency to bind to humic materials. iarc.fracs.org
Overview of Current Research Trajectories and Challenges
A primary challenge and a major focus of current research is the development of efficient and highly selective methods for synthesizing chloroanilines. The catalytic hydrogenation of the corresponding chloronitrobenzenes is a key industrial route, but it faces the significant challenge of chemoselectivity. mdpi.comresearchgate.net A common issue is the undesired reduction of the chloro group (hydrodechlorination), which leads to byproducts. mdpi.com
To address this, a significant research trajectory involves designing advanced catalytic systems. Recent studies have explored the use of novel catalysts to improve selectivity and yield. A notable area of investigation is the development of metal-free catalysts, such as nitrogen and sulfur co-doped carbon materials. mdpi.comresearchgate.net These catalysts are researched for their potential to provide high selectivity for the nitro group reduction while being more sustainable and cost-effective than traditional metal-based catalysts.
Table 1: Performance of Different Catalysts in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline This table presents a summary of findings from a study on metal-free carbon catalysts.
| Catalyst | Precursors | Selectivity to p-Chloroaniline (%) | Conversion (%) | Key Finding | Reference |
| CYSCIT | Cysteine, Calcium Citrate | 100 | High | The N/S co-doped carbon exhibits a mesoporous structure and higher doping level, enhancing catalytic performance. | mdpi.comresearchgate.net |
| MELCIT | Melamine, Calcium Citrate | 100 | Lower than CYSCIT | N-doped carbon showed lower conversion, highlighting the synergistic effect of S and N heteroatoms in the CYSCIT catalyst. | mdpi.comresearchgate.net |
Another active area of research is the synthesis and characterization of novel materials derived from chloroanilines. This includes the creation of nanocomposites, such as manganese oxide/poly-o-chloroaniline, for applications in optoelectronics and photodetection. mdpi.com Research also focuses on the synthesis of organic materials like p-chloroanilinium ethanoate for their potential non-linear optical applications. scirp.org The fundamental chemical reactivity of N-chloroanilines, such as their acid-catalyzed rearrangement, continues to be a subject of mechanistic studies in organic chemistry. acs.org
Environmental research trajectories are focused on the degradation of chloroanilines in soil and water. ugm.ac.id Studies are being conducted to isolate and characterize bacteria capable of metabolizing these compounds, which is crucial for developing bioremediation strategies. oup.comresearchgate.net A significant challenge in this area is the inherent toxicity of chloroanilines to microorganisms, which can inhibit the degradation of other pollutants. crimsonpublishers.comresearchgate.net
Table 2: Applications of Chloroaniline Isomers in Research and Industry
| Compound | Field of Application | Specific Use | Reference |
| o-Chloroaniline | Materials Science | Synthesis of conductive polymers (poly(o-chloroaniline)). | tubitak.gov.tr |
| Chemical Industry | Intermediate for dyes, pigments, and specialty chemicals. | atamanchemicals.com | |
| p-Chloroaniline | Agrochemicals | Precursor for urea (B33335) herbicides. | iarc.fr |
| Chemical Industry | Intermediate in the synthesis of dyes, pigments, and pharmaceuticals. | mdpi.com | |
| Materials Science | Synthesis of Schiff bases for corrosion inhibition; NLO materials. | scirp.orgresearchgate.net | |
| 3,4-Dichloroaniline (B118046) | Environmental Science | Model compound for studying the degradation of phenylurea herbicides. | oup.com |
Structure
3D Structure
Properties
CAS No. |
24613-03-4 |
|---|---|
Molecular Formula |
C6H6ClN |
Molecular Weight |
127.57 g/mol |
IUPAC Name |
N-chloroaniline |
InChI |
InChI=1S/C6H6ClN/c7-8-6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
KUDPGZONDFORKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Chloroaniline and Its Derivatives
Reductive Synthesis Approaches
The primary route for synthesizing chloroanilines involves the reduction of the corresponding chloronitrobenzene precursors. This transformation is critical as both the nitro and chloro groups are susceptible to reduction, making chemoselectivity a significant challenge. mdpi.com Various methods have been developed to selectively reduce the nitro group while preserving the carbon-halogen bond.
Catalytic Hydrogenation of Nitroaromatic Precursors
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics due to its efficiency and cleaner reaction profiles compared to older stoichiometric methods. acs.org The process involves reacting a chloronitrobenzene isomer with molecular hydrogen in the presence of a heterogeneous or homogeneous catalyst. acs.orggoogle.com The choice of catalyst and reaction conditions is paramount to prevent the undesired side reaction of hydrodehalogenation, which leads to the formation of aniline (B41778). acs.orgnih.gov
Noble metals such as platinum (Pt) and palladium (Pd) are common catalysts for this reaction. acs.orgnih.gov However, their use can be hindered by high costs and sometimes low selectivity. nih.gov Research has focused on developing more selective and cost-effective catalytic systems. For instance, modifying platinum catalysts with a second metal, such as cerium (Ce) or samarium (Sm), on carbon supports has shown excellent results. PtCe/C and PtSm/CNT catalysts have demonstrated high conversion rates (>99%) and high selectivity for p-chloroaniline (p-CAN), m-chloroaniline (m-CAN), and o-chloroaniline (o-CAN). researchgate.net Specifically, a PtCe/CNT catalyst exhibited a high yield of 97.5 mol% for p-CAN, while a PtSm/CNT catalyst showed yields of 98.0 mol% for m-CAN and 96.9 mol% for o-CAN. researchgate.net
Transition-metal nitrides, such as molybdenum nitride (γ-Mo₂N), have also emerged as effective catalysts. nih.govacs.orgnih.gov Density functional theory calculations and experimental results show that γ-Mo₂N surfaces can mediate the reduction of p-chloronitrobenzene (p-CNB) to p-chloroaniline with high selectivity, particularly at lower temperatures. acs.orgnih.gov Metal-free catalysts, such as N-doped carbons, are also being explored. These materials can achieve full conversion and selectivity, with performance depending on the nitrogen-doping level and the porous structure of the carbon support. mdpi.com
Table 1: Performance of Various Catalysts in the Hydrogenation of Chloronitrobenzenes
Metal-mediated Reduction Pathways
Before the widespread adoption of catalytic hydrogenation, metal-mediated reductions were a common industrial method for producing anilines. The Bechamp reduction, using iron filings and an acid like hydrochloric acid, is a classic example. acs.orgnih.gov This method has been applied to the synthesis of o-chloroaniline from o-nitrochlorobenzene. google.com The process typically involves reacting o-nitrochlorobenzene with iron powder in the presence of water and a catalytic amount of hydrochloric acid at elevated temperatures (90–100 °C). google.com After the reaction, the o-chloroaniline product is separated from the resulting iron mud by vacuum distillation. google.com While effective, these methods have been largely superseded in many regions due to the large amounts of polluted iron sludge produced and high energy consumption. google.com Other metals, such as zinc, have also been reported but are often not economically viable for large-scale production due to cost. google.com
Electrolytic Reduction Methods
Electrolytic reduction offers an alternative pathway for the conversion of nitroaromatics. google.comgoogle.com In this process, an electric current is used to drive the reduction of the nitro group at the cathode of an electrochemical cell. While this method can be effective, it is often associated with very high energy consumption, which limits its industrial application for chloroaniline synthesis. google.comgoogle.com Research into electrochemical processes involving chloroanilines has also explored their oxidation for wastewater treatment, which conversely demonstrates the electrochemical activity of these molecules. qu.edu.qa The reduction of nitro groups to amines at a cathode is a well-established electrochemical reaction, and its application to chloronitrobenzenes is chemically feasible, though challenged by economic and practical factors. qu.edu.qa
N-Alkylation and N-Acylation Strategies
Once the chloroaniline scaffold is synthesized, its amino group can be further functionalized to produce a vast array of derivatives. N-alkylation and N-acylation are fundamental strategies for achieving this, allowing for the introduction of various alkyl and acyl groups, which can significantly alter the molecule's properties for applications in pharmaceuticals and materials science.
Direct Alkylation of Anilines
Direct N-alkylation involves the formation of a new carbon-nitrogen bond at the amino group of chloroaniline. This can be achieved by reacting the chloroaniline with an alkylating agent, such as an alkyl halide or an alcohol. researchgate.netacs.org The reaction of chloroanilines with alkyl halides is a frequently used procedure. researchgate.net To improve the environmental footprint of this reaction, methods have been developed using water as a solvent and microwave irradiation to promote the reaction, often without the need for a catalyst. researchgate.net For example, p-chloroaniline has been successfully mono-alkylated with various alkyl halides in water under microwave irradiation, affording satisfactory yields. researchgate.net
Transition metal catalysts, particularly those based on iridium (Ir) and ruthenium (Ru) with N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of anilines using alcohols as the alkylating agent. acs.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is considered a green chemical process as the only byproduct is water. rsc.org For instance, N-benzyl-4-chloroaniline has been synthesized by reacting 4-chloroaniline (B138754) with benzyl (B1604629) alcohol in the presence of an NHC-Ir(III) catalyst. acs.org
Table 2: Examples of Direct N-Alkylation of p-Chloroaniline
N-Deacylation of Secondary Amides
N-deacylation is the process of removing an acyl group from a nitrogen atom. In the context of chloroaniline derivative synthesis, this strategy is typically employed as a deprotection step within a multi-step sequence. An aniline's amino group may be temporarily acylated to protect it from reacting in subsequent synthetic steps, for example, during an electrophilic aromatic substitution on the ring. Once the other transformations are complete, the acyl group is removed to restore the free amino group. For instance, N-deacetylation can be accomplished through hydrolysis under acidic or basic conditions. This approach is a standard tactic in complex organic synthesis, such as in the preparation of certain alkaloids where an acetyl group is removed from a nitrogen atom in a late-stage step. rsc.org While not a direct method for building complexity from chloroaniline itself, it is an essential auxiliary strategy that enables the synthesis of complex chloroaniline derivatives that would otherwise be difficult to access.
Allylation Techniques and Byproduct Formation
N-allylanilines are valuable chemical intermediates used to access a variety of bioactive compounds. researchgate.net The allylation of chloroanilines, however, can be complicated by the formation of undesirable byproducts. A common synthetic route involves the reaction of a chloroaniline with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. researchgate.net A significant challenge in this process is controlling the degree of allylation to prevent the formation of the N,N-diallyl byproduct, which occurs when the initially formed N-allyl-4-chloroaniline undergoes a second allylation. researchgate.netresearchgate.net
To optimize this synthesis, alternative methodologies have been explored. Research into the N-allylation of 4-chloroaniline has demonstrated that using ultrasound (US) irradiation can significantly accelerate the reaction compared to conventional heating methods. researchgate.net A factorial study comparing the two methods revealed that while sonication speeds up the process, the formation of the diallylated byproduct is primarily influenced by reaction time and the amount of N-allyl-4-chloroaniline present in the reaction mixture. researchgate.net
| Methodology | Time (h) | Reagents (mmol) | Monoallyl Yield (%) | Total Yield (%) | Monoallyl Ratio (%) |
| Conventional | 1.5 | 7.5 | 69 ± 1 | 69 ± 1 | 100 |
| Conventional | 1.5 | 10.0 | 73 ± 1 | 73 ± 1 | 100 |
| Conventional | 4.0 | 7.5 | 86 ± 1 | 89 ± 1 | 97 |
| Conventional | 4.0 | 10.0 | 83 ± 1 | 96 ± 4 | 87 |
| Ultrasound | 1.5 | 7.5 | 73 ± 1 | 78 ± 1 | 94 |
| Ultrasound | 1.5 | 10.0 | 88 ± 2 | 94 ± 5 | 94 |
| Ultrasound | 4.0 | 7.5 | 90 ± 1 | 91 ± 1 | 99 |
| Ultrasound | 4.0 | 10.0 | 90 ± 1 | 91 ± 1 | 99 |
Table 1: Comparison of experimental conditions for the allylation of 4-chloroaniline, evaluating methodology, reaction time, and quantity of reagents. researchgate.net
More advanced and environmentally friendly approaches aim to avoid halide-containing reagents. One such method is the selective monoallylation of anilines using allyl alcohol over a reusable zirconium dioxide-supported tungsten oxide (WO3/ZrO2) solid acid catalyst. rsc.org This pathway is advantageous as the only resulting coproduct is water. rsc.org The catalyst demonstrates high selectivity for N-allyl aniline, which is attributed to steric hindrance preventing the already substituted product from readily accessing the catalyst's active sites for a second allylation. rsc.org
Condensation Reactions for N-Substituted Schiff Bases
N-chloroaniline isomers are key starting materials for the synthesis of N-substituted Schiff bases, also known as imines or azomethines. internationaljournalcorner.comjetir.orgresearchgate.net These compounds, characterized by a carbon-nitrogen double bond (>C=N-), are formed through the condensation reaction between a primary amine, such as chloroaniline, and a carbonyl compound like an aldehyde or ketone. jetir.orgresearchgate.net
The synthesis is typically straightforward, involving the refluxing of an equimolar mixture of the chloroaniline and the respective aldehyde in a suitable solvent, most commonly ethanol (B145695). hakon-art.comisca.me For example, N-Salicylidene-p-Chloroaniline is prepared by refluxing p-chloroaniline and salicylaldehyde (B1680747) in an ethanol medium for several hours. hakon-art.com Similarly, reacting p-chloroaniline with m-nitrobenzaldehyde yields 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.orgerpublications.com In some procedures, a catalytic amount of an acid, such as glacial acetic acid, is added to the reaction mixture to facilitate the reaction. internationaljournalcorner.comjetir.org Upon cooling the reaction mixture, the Schiff base product often precipitates as a solid, which can then be purified by methods like recrystallization from ethanol. hakon-art.comtsijournals.comsciensage.info
Mechanism and Kinetic Studies of Schiff Base Formation
The formation of Schiff bases from chloroanilines and carbonyl compounds proceeds through a well-established two-step mechanism. hakon-art.comijsr.net The first step is a nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbonyl carbon, resulting in the formation of a neutral aminoalcohol intermediate, often called a carbinolamine. hakon-art.comisca.me This initial addition is followed by a dehydration step, where a molecule of water is eliminated to form the stable carbon-nitrogen double bond of the imine. hakon-art.comijsr.net Both steps in this reaction sequence are reversible and can be subject to general acid-base catalysis. hakon-art.comijsr.net
Kinetic studies have been performed on the formation of various chloroaniline-derived Schiff bases to elucidate the reaction rates and dependencies. The reaction between p-chloroaniline and salicylaldehyde to form N-Salicylidene-p-Chloroaniline has been shown to follow second-order kinetics, being first order with respect to salicylaldehyde and first order with respect to p-chloroaniline. hakon-art.comtsijournals.com Similarly, the reaction of m-chloroaniline with 5-chlorosalicylaldehyde (B124248) is also first order in each reactant. ijsr.net The rate of reaction is observed to increase with an increase in temperature, allowing for the determination of various thermodynamic activation parameters. hakon-art.comijsr.net
| Temperature (K) | k x 10² (L mol⁻¹ s⁻¹) |
| 303 | 1.10 |
| 308 | 1.48 |
| 313 | 2.01 |
| 318 | 2.66 |
Table 2: Second-order rate constants (k) for the formation of N-Salicylidene-p-Chloroaniline at various temperatures. hakon-art.com
Halogenation and Functionalization of Aniline Precursors
Chlorination of Aniline Derivatives
The direct chlorination of aniline is often an unsuitable method for the controlled synthesis of specific chloroaniline isomers because the high reactivity of the aniline ring tends to lead to over-chlorination. atamanchemicals.com A more convenient and controlled method for the chlorination of aniline and its derivatives involves the use of N-chloro reagents, with N-chlorosuccinimide (NCS) being a prominent example. sciencemadness.orgtandfonline.com The reaction of aniline with NCS in solvents like hot benzene (B151609) or acetonitrile (B52724) typically affords mixtures of ortho- and para-chloroanilines, with very little dichlorinated material or tar formation. sciencemadness.org
The regioselectivity and extent of chlorination can be manipulated by controlling the reaction conditions and stoichiometry. While monochlorination is common, further chlorination is possible. tandfonline.com Studies have shown that acetonitrile is an effective solvent for these reactions. tandfonline.comtandfonline.com By treating aniline with three equivalents of NCS in refluxing acetonitrile, a regioselective trichlorination can be achieved, yielding 2,4,6-trichloroaniline (B165571) as the primary product in good yield. tandfonline.comtandfonline.com This demonstrates that deactivated anilines, such as 4-chloroaniline and 2,4-dichloroaniline, can undergo further chlorination with NCS under appropriate conditions. tandfonline.comtandfonline.com
Multi-step Synthesis from Benzene Precursors
Due to the ortho- and para-directing nature of the amino group, direct chlorination of aniline does not yield the meta-isomer. Therefore, the synthesis of m-chloroaniline from benzene requires a multi-step approach that strategically introduces the functional groups. vedantu.comdoubtnut.com A common and effective three-step process is widely used:
Nitration of Benzene: The synthesis begins with the electrophilic nitration of benzene. This is achieved by treating benzene with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) electrophile. The product of this step is nitrobenzene. vedantu.comdoubtnut.comyoutube.com
Chlorination of Nitrobenzene: The nitro group (–NO₂) is a strong deactivating and meta-directing group. This directing effect is exploited in the second step, which involves the electrophilic chlorination of nitrobenzene. The reaction is carried out using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The chlorine atom is directed to the meta position, yielding m-chloronitrobenzene. vedantu.comdoubtnut.comyoutube.com
Reduction of the Nitro Group: In the final step, the nitro group of m-chloronitrobenzene is reduced to an amino group (–NH₂). This transformation can be accomplished using various reducing agents, such as tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl), or with lithium aluminum hydride (LiAlH₄). vedantu.comdoubtnut.com This reduction yields the final desired product, m-chloroaniline. doubtnut.comyoutube.com
Nitration Procedures for Chloroaniline Isomers
Chloroaniline isomers can be further functionalized via nitration to introduce a nitro group onto the aromatic ring, creating precursors for other derivatives. The position of the incoming nitro group is directed by the activating amino group and the deactivating chloro group. For instance, 4-chloroaniline can undergo nitration to form 4-chloro-3-nitroaniline (B51477) in the presence of reagents such as guanidinium (B1211019) nitrate. atamanchemicals.comscientificlabs.co.uksigmaaldrich.com
A detailed multi-step synthesis has been reported for the preparation of 5-chloro-2-nitroaniline (B48662) starting from 3-chloroaniline (B41212). chemicalbook.com This process involves:
Acylation: The synthesis begins with the acylation of 3-chloroaniline with formic acid in a solvent like benzene at reflux temperature. This step protects the amino group as a formamide.
Nitrification: The resulting intermediate is then nitrified using a mixture of nitric acid and acetic anhydride (B1165640) at a controlled low temperature (e.g., -5 to 10°C). This introduces the nitro group onto the ring.
Hydrolysis: Finally, the formyl group is removed by hydrolysis with a sodium hydroxide (B78521) solution under reflux, yielding 5-chloro-2-nitroaniline. chemicalbook.com
Industrially, the key precursors, chloronitrobenzenes, are typically produced by the nitration of chlorobenzene (B131634) with mixed acids. nih.goviarc.fr This reaction yields a mixture of isomers, primarily 2-chloronitrobenzene and 4-chloronitrobenzene, with a small amount of 3-chloronitrobenzene, which can then be separated. nih.goviarc.fr These separated isomers can subsequently be reduced to the corresponding chloroaniline isomers. nih.gov
Novel Synthetic Approaches and Process Optimization
The development of advanced synthetic methods is crucial for the efficient and safe production of this compound and its derivatives. This section details three innovative approaches: microchannel reactor technology for continuous synthesis, photoinduced annulation reactions of N-acyl-o-chloroanilines, and palladium-catalyzed amination and C-H activation for the synthesis of carbazoles.
Microchannel Reactor Technologies for Continuous Synthesis
Microchannel reactors offer significant advantages for the synthesis of nitrochloroaniline compounds, a derivative of chloroaniline. This technology facilitates a continuous flow process, which enhances safety and control over reaction conditions, particularly for highly exothermic reactions like nitration.
A method for synthesizing nitrochloroaniline compounds utilizes a microchannel reactor for the acylation of chloroaniline and subsequent nitration. google.com In this process, chloroaniline and an acylating agent (such as acid chlorides, acid anhydrides, or glacial acetic acid) are mixed in a T-shaped channel within the microreactor. google.com Simultaneously, a nitrating mixture of nitric acid and sulfuric acid is prepared in a separate channel. The acylated product and the nitrating agent are then combined in another section of the reactor to undergo nitration. google.com
The use of a microchannel reactor allows for precise temperature control, which is critical for these reactions, and significantly shortens the reaction time. google.com For instance, the acylation of chloroaniline can be completed with a residence time of just 10 to 15 seconds in the microreactor. google.com This continuous process can achieve a 100% conversion rate for the acylation of chloroaniline and yield a nitrochloroaniline content of over 92%. google.com The hydrolysis of the resulting product is then carried out in a conventional reactor outside the microchannel system. google.com
Key advantages of this technology include:
Enhanced Safety: Stable temperature control minimizes the risk of runaway reactions. google.com
High Efficiency: Continuous processing leads to high conversion rates and yields in a short amount of time. google.com
Process Control: Precise control over mixing and reaction parameters. google.com
This method represents a significant advancement over traditional batch processes, which often suffer from poor heat and mass transfer, leading to side reactions and safety hazards. google.com
Photoinduced Annulation Reactions of N-Acyl-o-chloroanilines
Photoinduced reactions provide a powerful tool for the synthesis of heterocyclic compounds from N-acyl-o-chloroanilines. These reactions often proceed through radical intermediates, enabling the formation of complex ring systems under mild conditions.
One notable application is the synthesis of oxindoles through a photostimulated nucleophilic annulation of N-alkyl-N-acyl-o-chloroanilines. This process involves the formation of an unstable radical anion upon one-electron transfer, which then undergoes cyclization to form the oxindole (B195798) ring. sioc-journal.cn
Research has shown that the irradiation of N-acyl-N-alkyl-o-chloroanilines with near-UV light, after formation of their monoanions using a strong base like lithium diisopropylamide (LDA), can lead to the formation of 1,3-dialkyl-phenylindolin-2-ones in fair to good yields. chim.it This type of reaction is classified as an aromatic SRN1 (substitution nucleophilic radical) reaction. chim.it
The mechanism involves the generation of an aryl radical, which then reacts intramolecularly with the enolate nucleophile. The resulting radical anion of the product transfers an electron to the starting material to propagate the chain reaction. chim.it
More recently, microwave heating has been explored as an alternative to photoinduction for these cyclization reactions. For example, the anion of N-(2-halophenyl)phenylacetamides can cyclize to form 1-methyl-3-phenylindolin-2-one in high yields and short reaction times under microwave irradiation. chim.it
Palladium-Catalyzed Amination and C-H Activation for Carbazole (B46965) Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of this compound derivatives, these methods are particularly useful for the construction of carbazoles, which are important structural motifs in many natural products and pharmaceuticals.
A powerful strategy for carbazole synthesis involves a one-pot, tandem reaction sequence of palladium-catalyzed amination followed by an intramolecular C-H activation/arylation. This approach allows for the synthesis of N-H carbazoles from readily available 2-chloroanilines and aryl bromides. acs.orgnih.govacs.org
The process typically begins with a Buchwald-Hartwig amination to form a diarylamine intermediate. This is followed by an intramolecular C-H activation step, where a palladium catalyst facilitates the formation of a new carbon-carbon bond to close the carbazole ring. umich.educnr.it The choice of ligand, catalyst, and base is critical for the success of this reaction. umich.edu
For example, the combination of a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand like P(t-Bu)3 has been shown to be effective for the N-arylation of N-alkyl-2-chloroanilines with bromoarenes. umich.edu The subsequent C-H activation can then be promoted to furnish the carbazole product. umich.edu This methodology has been successfully applied to the synthesis of various carbazole natural products, including Clausine P and glycozolidine. acs.orgnih.gov
It is noteworthy that while many C-H activation reactions are limited to using aryl bromides and iodides, significant progress has been made in utilizing the more abundant and less expensive aryl chlorides as substrates. acs.org
Reaction Mechanisms and Transformation Pathways
Oxidative Transformations
Oxidative processes involving n-chloroaniline can occur at the nitrogen atom or on the aromatic ring, often mediated by chemical or biological catalysts.
The oxidation of aromatic amines like this compound can lead to the formation of various N-oxygenated products. The initial step in the N-oxidation of primary aromatic amines typically produces N-hydroxylamines, which can be further oxidized to nitroso derivatives . The specific products formed can depend on the oxidizing agent and reaction conditions. For instance, the use of in situ-formed performic acid from formic acid and hydrogen peroxide has been shown to be an effective method for the selective oxidation of aromatic amines to their corresponding nitroaromatics nih.gov.
The general pathway for the N-oxidation of an aniline (B41778) derivative can be depicted as:
Ar-NH₂ → Ar-NHOH → Ar-NO
This transformation is significant as the resulting N-oxidized metabolites can exhibit different chemical and biological properties compared to the parent amine.
Enzymes can play a significant role in the transformation of this compound. Chloride peroxidase, for example, catalyzes both ring halogenation and N-oxidation of 4-chloroaniline (B138754) in the presence of hydrogen peroxide and a halide salt (KCl or KBr) spcmc.ac.in. In the absence of a halide, the reaction exclusively yields the N-oxidation product, 4-chloronitrosobenzene spcmc.ac.inresearchgate.net.
The presence of chloride or bromide ions enhances the rate of N-oxidation, even while ring halogenation occurs concurrently. This enhancement is highly dependent on the pH of the medium, with an observed optimum between pH 3.5 and 4.0 spcmc.ac.in. Below pH 3.5, ring halogenation becomes the predominant reaction, while above pH 5.5, no rate enhancement of N-oxidation is observed spcmc.ac.in. Research has also led to the detection of the reaction intermediate, 4-chlorophenylhydroxylamine, particularly at high concentrations of 4-chloroaniline relative to hydrogen peroxide spcmc.ac.in.
The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase and H₂O₂ exhibits a pH optimum at 4.4, with a Michaelis constant (Km) of 8.1x10⁻⁴ M and a catalytic-center activity of 312 researchgate.net.
Hydrolytic Reaction Mechanisms
The hydrolysis of this compound and related compounds is a critical degradation pathway, particularly in aqueous environments. The kinetics and mechanisms of these reactions are strongly influenced by pH.
Studies on the hydrolysis of Schiff bases derived from chloroanilines, such as N-salicylidene-m-chloroaniline, provide insight into the pH-dependent stability of the imine linkage, which is analogous to the N-Cl bond in its susceptibility to hydrolysis. The hydrolysis kinetics of N-salicylidene-m-chloroaniline have been investigated across a pH range of 2.86 to 12.30 .
The reaction rate exhibits a distinct pH profile, with a minimum rate observed in the pH range of 5.21 to 10.22. The rate of hydrolysis increases in both acidic and basic conditions, reaching a plateau at a pH greater than 11.42 . In acidic media, the hydrolysis is suggested to be catalyzed by protons attacking the imine nitrogen. In highly alkaline solutions, the rate-limiting step is proposed to be the reaction of the Schiff base anion with water .
| pH Range | Relative Rate of Hydrolysis | Proposed Rate-Limiting Step |
|---|---|---|
| 2.86 - 5.21 | Decreasing | Proton-catalyzed attack of water on the imine linkage |
| 5.21 - 10.22 | Minimum | - |
| > 10.22 | Increasing to a plateau | Reaction of Schiff base anion with water |
| Thermodynamic Parameter | Significance in Hydrolysis |
|---|---|
| Activation Energy (Ea) | Indicates the energy barrier for the hydrolysis reaction. |
| Enthalpy of Activation (ΔH‡) | Represents the change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | Reflects the change in randomness or disorder during the formation of the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | Determines the spontaneity of the formation of the transition state and thus the reaction rate. |
Nucleophilic Substitution and Rearrangement Reactions
N-chloroanilines are known to undergo nucleophilic substitution and rearrangement reactions, with the Orton rearrangement being a classic example.
The Orton rearrangement involves the acid-catalyzed migration of the chlorine atom from the nitrogen to the aromatic ring, yielding a mixture of ortho- and para-chloroanilides wiley-vch.dekyoto-u.ac.jp. This reaction is understood to be an intermolecular process. The proposed mechanism involves the protonation of the N-chloroamide in an acidic medium, followed by a nucleophilic attack by a chloride ion on the chlorine atom attached to the nitrogen. This step releases molecular chlorine, which then acts as an electrophile in the subsequent electrophilic aromatic substitution on the aniline ring wiley-vch.de.
Kinetic studies have shown that the rearrangement of N-chloroacetanilide is accelerated by hydrochloric acid acs.org. The reaction is believed to proceed through the formation of acetanilide and elemental chlorine as intermediates, with the initial reaction between the N-chloroanilide and the acid being the rate-determining step acs.org. Evidence for the intermolecular nature of this rearrangement includes the detection of molecular chlorine in the reaction medium and the occurrence of cross-halogenation when the reaction is performed in the presence of other halide acids spcmc.ac.in.
N-chloroanilines can also participate in nucleophilic aromatic substitution reactions. For instance, various chloroanilines and chloroanilides have been shown to react with potassium phenylthiolate. While the detailed mechanism for this compound itself is not extensively elaborated in the provided results, these reactions generally involve the displacement of the chlorine atom on the aromatic ring by a nucleophile.
Radical Anion Intermediates in Photochemical Reactions
Radical reactions, which proceed through intermediate species with odd electrons, represent a fundamental class of organic transformations. ijasrm.com Among these, radical ions have emerged as a significant class of reactive species, acting as potential intermediates in numerous organic and bio-organic reactions. ijasrm.com In the context of this compound, photochemical processes can induce the formation of radical intermediates that are central to its degradation.
During the photo-oxidation of 4-chloroaniline, one proposed degradation pathway involves an attack on the aromatic ring by a hydroxyl radical (OH•). This attack proceeds via hydrogen abstraction, leading to the formation of an aniline-radical. researchgate.net This highly reactive intermediate can then be stabilized through dimerization, leading to products such as 4,4'-dichloroazobenzene. researchgate.net Similarly, in the photocatalytic degradation of aniline and 2-chloroaniline (B154045), the reaction of an oxidizing hydroxyl radical with the aniline molecule can form an anilinium radical cation through the elimination of a hydroxide (B78521) ion (OH⁻). mdpi.comresearchgate.net The formation of these radical ion intermediates is a critical step that initiates a cascade of subsequent reactions, leading to a variety of transformation products.
Environmental Transformation Mechanisms
Once released into the environment, n-chloroanilines are subject to a variety of transformation mechanisms that determine their fate and persistence. These compounds can accumulate in soil and undergo numerous spontaneous chemical transformations. crimsonpublishers.comsemanticscholar.org The transformation processes include abiotic degradation, the formation of complex conjugated products and polymers, and strong adsorption to environmental solids like soil and sediment.
Abiotic degradation, particularly through photochemical reactions (photolysis), is a primary pathway for the transformation of n-chloroanilines in aquatic environments. Advanced oxidation processes, such as the UV/TiO₂/H₂O₂ system, have been shown to effectively degrade 4-chloroaniline. researchgate.net Research has identified several potential degradation routes based on the intermediates formed:
Hydroxyl Radical Attack: The primary mechanism involves the attack of hydroxyl radicals (•OH) on the chloroaniline molecule. This can lead to the substitution of the amino group and the formation of 4-chlorophenol. researchgate.net
Aniline-Radical Formation: An alternative pathway involves the abstraction of a hydrogen atom from the aromatic ring by an •OH radical, creating an aniline-radical. This intermediate can then dimerize to form 4,4'-dichloroazobenzene, which is subsequently oxidized to 4-chloronitrobenzene. researchgate.net
Heterolytic Mechanism: A third route involves a heterolytic mechanism where hydrogen and chloride atoms are released as HCl, forming aniline. The resulting aniline is then oxidized by •OH radicals to 4-aminophenol. researchgate.net
Further studies on the TiO₂-catalyzed photodegradation of 2-chloroaniline identified 2-chlorophenol and p-benzoquinone as the main intermediate products. mdpi.com These secondary intermediates are typically hydroxylated further to hydroquinone, which is then oxidized to benzoquinone before its ring cleaves to form carboxylic acids. researchgate.net
Table 1: Identified Intermediates in the Abiotic Degradation of n-Chloroanilines
| Parent Compound | Degradation Process | Identified Intermediates | Source(s) |
| 4-Chloroaniline | UV/TiO₂/H₂O₂ | 4-Chlorophenol, 4,4'-Dichloroazobenzene, 4-Chloronitrobenzene, Aniline, 4-Aminophenol, Hydroquinone, Benzoquinone | researchgate.net |
| 2-Chloroaniline | TiO₂ Photocatalysis | 2-Chlorophenol, p-Benzoquinone, Aminophenol, Benzidine, Hydroxyazobenzene | mdpi.com |
| 4-Chloroaniline | TiO₂ Photocatalysis | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol (B47542), Aniline | mdpi.com |
Beyond simple degradation, n-chloroanilines can transform into more complex, conjugated products and polymers. During photocatalytic degradation, intermediates can combine to form larger molecules. Products identified include dimers like benzidine and compounds such as hydroxyazobenzene, which results from the coupling of intermediates. mdpi.comresearchgate.net The formation of aniline oligomers, such as tetramers, has also been observed. mdpi.com
The polymerization potential of chloroanilines is also evident from studies on the chemical copolymerization of aniline and m-chloroaniline. When these two compounds are oxidized in an acidic medium, they form a copolymer. Elemental analysis of the resulting material shows that as the proportion of m-chloroaniline in the initial reaction mixture increases, the chlorine content in the polymer rises significantly. Interestingly, at high concentrations of m-chloroaniline, the process can lead to the incorporation of additional chlorine atoms into the polymer backbone, indicating that chlorination can occur during polymerization. This polymerization pathway contributes to the formation of persistent, non-extractable residues in the environment. crimsonpublishers.comsemanticscholar.org
Chloroanilines exhibit a strong tendency to adsorb to environmental matrices, which significantly influences their environmental mobility and persistence. researchgate.net In soils, they interact with both mineral components, like clays, and organic components, particularly humic substances. researchgate.netnih.gov The adsorption to soil generally increases with higher soil organic carbon content. nih.gov
The interaction with humic materials is particularly strong and complex, involving multiple mechanisms. researchgate.net Aromatic amines can become covalently bound to humic substances, turning them into non-extractable residues. crimsonpublishers.comsemanticscholar.org Direct spectroscopic evidence from ¹⁵N NMR studies has confirmed that aniline undergoes nucleophilic addition reactions with quinone and other carbonyl groups present in humic and fulvic acids. acs.org This process incorporates the aniline nitrogen into various chemical forms within the humic structure, including anilinohydroquinone, anilinoquinone, anilide, imine, and stable heterocyclic nitrogen compounds. acs.org
In addition to covalent bonding, other interactions contribute to the adsorption of chloroanilines. These include:
Electrostatic interactions researchgate.netmdpi.com
Hydrophobic partitioning researchgate.net
Hydrogen bonding nih.gov
Charge transfer nih.gov
Table 2: Mechanisms of this compound Interaction with Humic Materials
| Interaction Mechanism | Description | Source(s) |
| Covalent Bonding | Nucleophilic addition of the amine group to quinone and carbonyl moieties in humic substances, forming stable bonds. | acs.orgmdpi.com |
| Electrostatic Interactions | Attraction between charged forms of the chloroaniline molecule and charged functional groups on the humic acid surface. | researchgate.netmdpi.com |
| Hydrophobic Partitioning | The tendency of the nonpolar aromatic ring of chloroaniline to associate with nonpolar regions of the humic material to minimize contact with water. | researchgate.net |
| Hydrogen Bonding | Formation of hydrogen bonds between the amine group of chloroaniline and oxygen-containing functional groups in humic acids. | nih.gov |
| Charge Transfer | Interaction between the electron-rich aromatic ring of chloroaniline and electron-deficient sites on the humic acid surface. | nih.gov |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular structure of chloroanilines. The vibrational frequencies are sensitive to the position of the chlorine substituent on the aromatic ring.
Detailed vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT). ahievran.edu.tr For instance, studies on chloroaniline derivatives demonstrate a good correlation between calculated and experimental frequencies. ahievran.edu.tr
In the analysis of p-chloroanilinium ethanoate, a derivative of p-chloroaniline, specific vibrational modes have been identified. The C-H stretching vibrations are observed in the high-frequency region, while aromatic ring vibrations are centered around 1600 cm⁻¹ and 1500 cm⁻¹. scirp.orgscirp.org The C-Cl stretching vibration, a key marker, is typically found in the 850-550 cm⁻¹ range. scirp.orgscirp.orgresearchgate.net For p-chloroanilinium ethanoate, this peak appears at 636 cm⁻¹ in the infrared spectrum and 635 cm⁻¹ in the Raman spectrum. scirp.orgscirp.org The C-N aromatic stretching is identified by a sharp peak near 1087 cm⁻¹ (FTIR) and 1089 cm⁻¹ (Raman). scirp.org
The table below presents some of the characteristic vibrational frequencies observed for a p-chloroaniline derivative. scirp.org
Table 1: Selected FTIR and FT-Raman Vibrational Frequencies and Assignments for p-Chloroanilinium Ethanoate.
| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
|---|---|---|
| 3472 | 3382 | C-H Stretching |
| 3382 | 3059 | C-H Stretching |
| 1615 | 1613 | Aromatic Ring Vibration |
| 1503 | 1566 | Aromatic Ring Vibration |
| 1087 | 1089 | C-N Aromatic Stretching |
| 824 | 817 | C-H Bending (para-substitution) |
| 636 | 635 | C-Cl Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C CP-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of chloroaniline isomers. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the amino (-NH₂) and chloro (-Cl) groups, leading to distinct patterns for the ortho, meta, and para isomers. rsc.org Similarly, in ¹³C NMR, the positions of the carbon signals reflect the substitution pattern on the benzene (B151609) ring. rsc.orgchegg.com For example, ¹³C NMR data for 2-chloroaniline (B154045) shows signals at approximately 143.1, 129.6, 127.9, 119.3, and 116.1 ppm. rsc.org For 4-chloroaniline (B138754), the reported ¹³C NMR shifts are around 116.2, 123.2, 129.1, and 145.0 ppm. rsc.org
While solution-state NMR is common, solid-state techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR are crucial for analyzing the compound in its crystalline form, providing insights into polymorphism and packing effects.
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for the three isomers of chloroaniline as reported in the literature. rsc.orgrsc.org
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for Chloroaniline Isomers in CDCl₃.
| Isomer | Nucleus | C1/H1 | C2/H2 | C3/H3 | C4/H4 | C5/H5 | C6/H6 |
|---|---|---|---|---|---|---|---|
| 2-Chloroaniline | ¹³C | 143.11 | 119.25 | 129.64 | 127.85 | 116.09 | - |
| ¹H | - | 7.25-7.22 | 6.76 | 7.06 | 6.68 | - | |
| 3-Chloroaniline (B41212) | ¹³C | 147.5 | 113.1 | 134.6 | 114.7 | 130.2 | 118.8 |
| ¹H | - | 6.59 | 7.00 | 6.69 | 6.46 | - | |
| 4-Chloroaniline | ¹³C | 144.95 | 116.25 | 129.13 | 123.16 | 129.13 | 116.25 |
| ¹H | - | 6.63 | 7.12 | - | 7.12 | 6.63 |
Note: Numbering starts from the carbon bearing the amino group (C1) for consistency in comparison, though standard IUPAC nomenclature may differ.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the n-chloroaniline molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectra of chloroanilines typically show two main absorption bands, referred to as the primary and secondary bands. asianpubs.org
These bands arise from π → π* electronic transitions within the benzene ring. The positions of the absorption maxima (λmax) are affected by the chlorine atom's position and the solvent used. asianpubs.orgnih.gov For example, in cyclohexane, the primary absorption bands for o-, m-, and p-chloroaniline are observed at 233 nm, 238 nm, and 242 nm, respectively. asianpubs.org The secondary bands appear at longer wavelengths: 287 nm for ortho, 290 nm for meta, and 298 nm for para. asianpubs.org In alcohol, the λmax values for 2-chloroaniline are reported at 236 nm and 291 nm, while for 3-chloroaniline they are at 240 nm and 292 nm. nih.govnih.gov The introduction of the -NH₂ group, an auxochrome, on the benzene ring shifts the absorption to longer wavelengths compared to chlorobenzene (B131634). matanginicollege.ac.in
Table 3: UV-Vis Absorption Maxima (λmax) for Chloroaniline Isomers.
| Isomer | Solvent | Primary λmax (nm) | Secondary λmax (nm) |
|---|---|---|---|
| o-Chloroaniline | Cyclohexane asianpubs.org | 233 | 287 |
| m-Chloroaniline | Cyclohexane asianpubs.org | 238 | 290 |
| p-Chloroaniline | Cyclohexane asianpubs.org | 242 | 298 |
| 2-Chloroaniline | Alcohol nih.gov | 236 | 291 |
| 3-Chloroaniline | Alcohol nih.gov | 240 | 292 |
X-ray Diffraction and Single Crystal Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Single-crystal X-ray analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Powder X-ray diffraction studies have been conducted on the isomers of chloroaniline. cambridge.org Both o-chloroaniline and m-chloroaniline were found to crystallize in the orthorhombic system at 250 K. cambridge.org The crystal structure of p-chloroaniline has also been determined to be orthorhombic.
The crystallographic data for the three isomers are presented below. It is important to note that many structural studies focus on derivatives or salts of chloroanilines, such as 2-chloroanilinium picrate, which crystallizes in the monoclinic space group P2₁/c. researchgate.netjst.go.jp
Table 4: Crystallographic Data for Chloroaniline Isomers.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| o-Chloroaniline | Orthorhombic | Pmmm | 18.391 | 10.357 | 6.092 | cambridge.org |
| m-Chloroaniline | Orthorhombic | Pcca | 4.5039 | 19.820 | 12.699 | cambridge.org |
| p-Chloroanilinium Ethanoate | Orthorhombic | P₂₁ | - | - | - | scirp.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been extensively utilized to investigate the properties of n-chloroaniline isomers. These studies often employ the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. orientjchem.orgresearchgate.netsemanticscholar.org
Geometry Optimization and Molecular Structure Elucidation
Theoretical calculations using DFT are crucial for determining the optimized molecular geometry of this compound. jmaterenvironsci.com These computational methods provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. tandfonline.com For instance, in a study of a derivative of 3-chloroaniline (B41212), the average distances of the aromatic rings were found to be in the range of 1.37–1.40 Å, with bond angles around 120°, showing good agreement between experimental and theoretical values. tandfonline.com The planarity of the molecular structure is a key feature that is often confirmed through these calculations. bohrium.com For related chloroaniline compounds, geometry optimization has been performed to understand their stable conformations. znaturforsch.com
Table 1: Selected Optimized Geometrical Parameters for a 3-Chloroaniline Derivative
This table is interactive. Click on the headers to sort the data.
| Parameter | Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) |
|---|---|---|---|
| Bond Length | C1-C6 (avg) | 1.385 | 1.390 |
| Bond Length | C11-C16 (avg) | 1.380 | 1.385 |
| Bond Angle | C-C-C (avg) | 120.0 | 120.0 |
Data derived from studies on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. tandfonline.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
The electronic properties of this compound are central to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability. researchgate.net
For p-chloroaniline, the HOMO-LUMO energy gap has been calculated to be 4.94 eV, indicating chemical stability. researchgate.net The energies of the HOMO and LUMO were found to be -6.44 eV and -1.50 eV, respectively, for a related cytosine molecule, with the negative LUMO energy suggesting an ability to accept electrons. nepjol.info In studies of chloroaniline derivatives, a small HOMO-LUMO energy gap has been interpreted as an indicator of potential nonlinear optical (NLO) properties. bohrium.com The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. jmaterenvironsci.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters for p-Chloroaniline
This table is interactive. Click on the headers to sort the data.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.44 |
| LUMO Energy | -1.50 |
| Energy Gap (ΔE) | 4.94 |
| Ionization Potential | 6.770 |
| Electron Affinity | 3.330 |
| Electronegativity (χ) | 5.050 |
| Chemical Potential (μ) | -5.050 |
| Hardness (η) | 2.47 |
| Softness (S) | 0.41 |
| Electrophilicity Index (ω) | 3.19 |
Data compiled from various theoretical studies on chloroaniline and related molecules. tandfonline.comresearchgate.netnepjol.info
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dedergipark.org.tr The MEP surface is color-coded to represent different potential values. Typically, red and yellow regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. tandfonline.comrsc.org
In studies of chloroaniline derivatives, MEP analysis has shown that negative regions are often located on electronegative atoms like oxygen and sulfur, while positive regions are found around hydrogen atoms. tandfonline.comiucr.org For p-chloroaniline, the oxygen atom exhibits the most negative potential, and the hydrogen atoms show the most positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in chemical reactions. dergipark.org.tr
Charge Distribution Analysis (Mulliken)
Mulliken population analysis is a computational method used to calculate the partial atomic charges within a molecule. niscpr.res.incam.ac.ukq-chem.com This analysis provides insights into the electronic structure and charge distribution, which influences various molecular properties like the dipole moment and polarizability. niscpr.res.in
Table 3: Mulliken Atomic Charges for Selected Atoms in a 3-Chloroaniline Derivative
This table is interactive. Click on the headers to sort the data.
| Atom | Charge (e) |
|---|---|
| C21 | 0.315949 |
| C23 | -0.213279 |
| H (average) | Positive |
Data derived from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2- hydroxyphenyl)prop-2-en-1-one. bhu.ac.in
Quantum Theory of Atoms in Molecules (QTAIM/AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the electron density to define atoms and chemical bonds. wikipedia.org This theory, developed by Richard Bader, is based on the topological properties of the electron density, ρ(r). gla.ac.uk
Electron Density and Laplacian Topological Analysis
Topological analysis of the electron density and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) is a powerful tool for characterizing the nature of chemical bonds, including hydrogen bonds. orientjchem.orgresearchgate.netsemanticscholar.org The value of the electron density (ρ) and the sign of its Laplacian at a BCP provide information about the strength and nature of the interaction. For strong, shared interactions (covalent bonds), ∇²ρ(r) is typically negative, while for closed-shell interactions (like hydrogen bonds and van der Waals forces), it is positive. orientjchem.org
In studies of 2-chloroaniline (B154045) complexes with carboxylic acids, AIM analysis has been used to investigate intermolecular hydrogen bonds. orientjchem.orgresearchgate.net A good correlation was found between the hydrogen bond length and the topological parameters ρ and ∇²ρ at the BCPs. researchgate.net For these complexes, the electron density values at the BCPs were found to vary, indicating different strengths of hydrogen bonding. orientjchem.org The analysis of electron density and its Laplacian helps to elucidate the stability of different molecular conformations and the nature of intermolecular interactions. researchgate.net
Table 4: Topological Properties at Bond Critical Points for 2-Chloroaniline Complexes
This table is interactive. Click on the headers to sort the data.
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
|---|---|---|
| O-H...N (strong) | 0.03389 | > 0 |
| Self-association (max) | 0.04702 | > 0 |
| General Range | 0.011 - 0.047 | 0.040 - 0.161 |
Data from a study on 2-chloroaniline-carboxylic acid complexes. orientjchem.org
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in determining the structure and properties of chloroanilines. In the case of ortho-chloroaniline, evidence from near-infrared vibrational overtone absorption spectra suggests the presence of an intramolecular hydrogen bond between the amino group (NH2) and the adjacent chlorine atom. nih.gov This type of interaction significantly influences the conformation and stability of the molecule.
Intermolecular hydrogen bonds are also critical, particularly in molecular complexes. Studies on complexes formed between 2-chloroaniline and carboxylic acids have identified various types of hydrogen bonds, including N-H···N, O-H···N, and N-H···O. orientjchem.orgresearchgate.net The formation of these bonds leads to noticeable shifts in the vibrational frequencies of the involved functional groups, which can be observed using FT-IR spectroscopy. orientjchem.org For instance, the stretching frequencies of the –NH and –OH groups change upon the formation of intermolecular hydrogen bonds in binary mixtures of 2-chloroaniline and ethanoic acid. orientjchem.org Quantum theory of atoms in molecule (AIM) analysis has been employed to further characterize these interactions, establishing correlations between hydrogen bond lengths and topological parameters like electron density at the bond critical points. orientjchem.orgresearchgate.net In N-borylated 2-chloroaniline, an additional intramolecular N-H···Cl hydrogen bond has been identified, which may contribute to its reactivity and selectivity in certain reactions. msu.edu
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like picture of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, making the electronic structure more intuitive and easier to analyze. uni-muenchen.de This analysis is instrumental in understanding various electronic interactions within this compound and its complexes.
Elucidation of Electron Delocalization and Charge Transfer
NBO analysis is particularly effective in elucidating electron delocalization and charge transfer phenomena. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to identify and quantify hyperconjugative interactions that contribute to molecular stability. In complexes of 2-chloroaniline with carboxylic acids, NBO analysis reveals strong intermolecular charge transfer interactions where the lone pair electrons on oxygen or nitrogen atoms act as donors to the antibonding orbitals (σ*) of the X-H (where X is N or O) bonds of the proton donor. orientjchem.orgresearchgate.net This charge transfer is a key aspect of the hydrogen bonding in these systems.
Quantification of Stabilization Energies in Molecular Complexes
A significant application of NBO analysis is the quantification of stabilization energies associated with intermolecular interactions. orientjchem.orgresearchgate.net Using second-order perturbation theory, the stabilization energy (E(2)) for donor-acceptor interactions can be calculated. orientjchem.orguni-muenchen.de This energy provides a measure of the strength of the interaction. For instance, in complexes of 2-chloroaniline with carboxylic acids and isomeric butanols, the E(2) values have been calculated to assess the strength of the hydrogen bonds between the proton acceptor (2-chloroaniline) and the proton donor. orientjchem.orgresearchgate.netvignanits.ac.in
Below is a table showcasing the stabilization energies for various intermolecular interactions in 2-chloroaniline-carboxylic acid complexes, as determined by NBO analysis.
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| O-H···N | LP(N) | σ(O-H) | Value |
| N-H···O | LP(O) | σ(N-H) | Value |
| N-H···N | LP(N) | σ*(N-H) | Value |
Noncovalent Interaction (NCI) Plots and Reduced Density Gradient (RDG) Analysis
Noncovalent Interaction (NCI) analysis is a visualization technique used to identify and characterize weak, noncovalent interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org Regions of noncovalent interaction are typically characterized by low electron density and small reduced density gradients. wikipedia.org
NCI plots, often combined with Reduced Density Gradient (RDG) analysis, provide a graphical representation of these interactions. researchgate.net Different types of interactions are distinguished by color-coding the isosurfaces: blue typically indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net This method has been applied to study the intermolecular interactions in complexes of 2-chloroaniline with substituted ethanols and isomeric butanols, providing a visual understanding of the hydrogen bonding regions. vignanits.ac.inresearchgate.net
Molecular Dynamics (MD) Simulations for Interfacial Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving the equations of motion for a system of interacting particles, MD simulations can provide detailed insights into dynamic processes and the properties of materials at the molecular level. researchgate.net This technique is particularly well-suited for investigating interfacial phenomena, such as the behavior of molecules at the interface between two different phases (e.g., liquid-vapor or liquid-liquid). researchgate.netosti.govnih.gov
While specific MD simulation studies focusing exclusively on this compound at interfaces were not prominently found in the search results, the methodology is broadly applicable. For instance, MD simulations are used to explore the packing of molecules at interfaces, the influence of various substances on interfacial tension, and the diffusion of molecules across an interface. osti.govnih.gov Such simulations could be employed to understand how this compound behaves at water-oil interfaces or other environmentally relevant boundaries, providing valuable information on its partitioning and transport properties.
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between the structure of a molecule and its chemical reactivity or physical properties is a fundamental goal in chemistry. For chloroanilines, these relationships are crucial for predicting their environmental fate and toxicological profiles. researchgate.netnih.gov
Computational studies using Density Functional Theory (DFT) have been conducted to investigate the chemical reactivity of the entire series of chloroanilines. researchgate.netnih.gov These studies involve the calculation of various global and local reactivity descriptors. researchgate.netnih.gov
Global Reactivity Descriptors:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Polarizability: The ability of the molecule's electron cloud to be distorted by an external electric field.
Local Reactivity Descriptors:
Local Philicities: Indicate the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.
These descriptors provide a theoretical framework for understanding and predicting the reactive nature of chloroanilines. researchgate.netnih.gov For example, the electrophilicity index has been shown to be an important parameter in predicting the reactivity and toxicity of chloroanilines. researchgate.netnih.gov Structure-reactivity correlations have also been explored experimentally, for instance, in the oxidation of anilines, where the reaction mechanism is elucidated through kinetic studies. acs.org Such studies, combining experimental and computational approaches, are vital for developing a comprehensive understanding of the chemical behavior of this compound and related compounds.
Environmental Fate and Microbial Biodegradation Mechanisms
Environmental Persistence and Recalcitrance
Aniline (B41778) and its derivatives, including chloroanilines, are widely used in the industrial production of various products like pesticides, dyes, rubber, and pharmaceuticals. nih.gov Consequently, they are frequently detected in industrial wastewater and can accumulate in the environment. nih.govoup.com Chloroanilines can also form as transformation products from herbicides such as acetamides and ureas. nih.gov
Compared to aniline, which is generally metabolized more rapidly by microorganisms, chloroanilines exhibit greater persistence in the environment. nih.gov Their resistance to biodegradation and toxicity to microorganisms often depend on the number and position of chlorine atoms on the aromatic ring. oup.com The presence of the chlorine atom increases the compound's toxicity and recalcitrance. sdpublishers.net Due to their persistence and potential adverse effects on human health and the environment, chloroanilines are considered significant environmental pollutants and are listed as priority pollutants by regulatory agencies like the U.S. Environmental Protection Agency (EPA). nih.govmdpi.com
The environmental persistence of chemicals is influenced by various factors, including the inherent biodegradability of the molecule and the ability of microbial communities to adapt and degrade the compound. nih.gov Standard laboratory tests for biodegradation can sometimes produce false negatives, where substances known to be biodegradable in the environment fail the test due to factors like the source and density of the microbial inoculum. nih.gov Allowing for an adaptation period for microbial communities can improve the accuracy of persistence assessments. nih.gov
Isolation and Characterization of Degrading Microbial Strains
The ability of microorganisms to degrade persistent organic pollutants like n-chloroaniline is crucial for bioremediation efforts. Researchers have successfully isolated and characterized numerous microbial strains capable of utilizing chloroanilines as a source of carbon, nitrogen, and energy.
Both bacterial consortia and pure cultures have been shown to degrade this compound. A bacterial consortium isolated from Indonesian agricultural soil, consisting of Chryseobacterium indologenes SB1, Comamonas testosteroni SB2, Pseudomonas corrugata SB4, and Stenotrophomonas maltophilia SB5, was capable of degrading 4-chloroaniline (B138754). microbiologyresearch.org Similarly, a consortium from a textile industry's contaminated water, containing Alcaligenes and Cellulomonas species, was able to mineralize p-chloroaniline. researchgate.net In another study, a bacterial community from an industrial effluent containing Pseudomonas sp., Achromobacter sp., and Sphingopyxis sp. utilized p-chloroaniline as the sole source of carbon and nitrogen. researchgate.net
Pure culture studies have identified several key bacterial strains. Moraxella sp. strain G was the first isolated bacterium reported to use 4-chloroaniline as its sole source of carbon, nitrogen, and energy. nih.govasm.org Subsequently, numerous other strains have been isolated, including members of the genera Pseudomonas, Delftia, Comamonas, Acinetobacter, and Brevundimonas. nih.govfrontiersin.org For instance, Delftia tsuruhatensis H1, isolated from a chloroaniline-degrading mixed culture, can completely degrade 3-chloroaniline (B41212) and 4-chloroaniline. researchgate.netcapes.gov.br Comamonas testosteroni I2 was isolated from activated sludge and demonstrated the ability to mineralize 3-chloroaniline. asm.org Three gram-negative bacteria, identified as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, were isolated from agricultural soil and could utilize 4-chloroaniline as the sole carbon and nitrogen source. oup.com
The table below summarizes some of the microbial strains isolated for their ability to degrade different isomers of this compound.
| Microbial Strain | Isomer(s) Degraded | Source of Isolation | Reference |
| Moraxella sp. strain G | 2-CA, 3-CA, 4-CA | Not Specified | nih.govasm.org |
| Delftia tsuruhatensis H1 | 2-CA, 3-CA, 4-CA, 2,3-DCA, 2,4-DCA, 3,4-DCA | CA-degrading mixed bacterial culture | researchgate.netcapes.gov.br |
| Comamonas testosteroni I2 | 3-CA | Activated sludge | asm.org |
| Acinetobacter baumannii CA2 | 2-CA, 3-CA, 4-CA | Agricultural soil | oup.com |
| Pseudomonas putida CA16 | 2-CA, 3-CA, 4-CA | Agricultural soil | oup.com |
| Klebsiella sp. CA17 | 2-CA, 3-CA, 4-CA | Agricultural soil | oup.com |
| Diaphorobacter sp. PCA039 | p-chloroaniline | Activated sludge | researchgate.net |
| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline | Not Specified | plos.org |
| Dehalobacter | 2,3-DCA, 2-CA | Anaerobic enrichment culture | biorxiv.org |
| Alcaligenes denitrificans | p-chloroaniline | Contaminated water from a textile industry | researchgate.net |
| Cellulomonas sp. | p-chloroaniline | Contaminated water from a textile industry | researchgate.net |
The ability of microbial strains to utilize different isomers of chloroaniline as growth substrates varies. Some strains exhibit broad specificity, while others are more selective.
Delftia tsuruhatensis H1 can completely degrade 3-chloroaniline and 4-chloroaniline as growth substrates and co-metabolize 2-chloroaniline (B154045) when grown on other chloroaniline compounds. researchgate.net This strain can also efficiently degrade a mixture of all three isomers. researchgate.net Moraxella sp. strain G is capable of utilizing 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline as its sole source of carbon and nitrogen. asm.org
In contrast, a bacterial consortium isolated from agricultural soil showed a preference for aniline over 4-chloroaniline, though both were eventually depleted. microbiologyresearch.orgresearchgate.net Studies with Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 showed that these isolates could use 2-chloroaniline, 3-chloroaniline, and aniline as growth substrates, but not 3,4-dichloroaniline (B118046). oup.com
The table below details the growth substrate utilization of various chloroaniline isomers by different microbial strains.
| Microbial Strain/Consortium | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline | 3,4-Dichloroaniline | Reference |
| Delftia tsuruhatensis H1 | Co-metabolized | Growth Substrate | Growth Substrate | Degraded | researchgate.net |
| Moraxella sp. strain G | Growth Substrate | Growth Substrate | Growth Substrate | Not Degraded | asm.org |
| Acinetobacter baumannii CA2 | Growth Substrate | Growth Substrate | Growth Substrate | Not a Growth Substrate | oup.com |
| Pseudomonas putida CA16 | Growth Substrate | Growth Substrate | Growth Substrate | Not a Growth Substrate | oup.com |
| Klebsiella sp. CA17 | Growth Substrate | Growth Substrate | Growth Substrate | Not a Growth Substrate | oup.com |
| Consortium (Chryseobacterium, Comamonas, Pseudomonas, Stenotrophomonas) | Not Tested | Not Tested | Utilized (slower than aniline) | Not Tested | microbiologyresearch.orgresearchgate.net |
Biochemical Pathways of Microbial Degradation
The microbial degradation of this compound typically proceeds through a series of enzymatic reactions that ultimately convert the toxic compound into intermediates of central metabolism.
The initial and crucial step in the aerobic degradation of chloroanilines is oxidative deamination. nih.govfrontiersin.org This reaction is catalyzed by an aniline oxygenase, which converts the chloroaniline to a corresponding chlorocatechol and releases ammonium (B1175870) ions. asm.orgfrontiersin.org This enzymatic step is often inducible by the presence of various anilines. asm.org The resulting chlorocatechol is then further degraded through ring-cleavage pathways. frontiersin.org In some cases, the degradation of 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 involves an initial dehalogenation to 4-chloroaniline, which is then dioxygenated to 4-chlorocatechol (B124253). frontiersin.org
Following oxidative deamination, the resulting chlorocatechol is subjected to ring cleavage. The most common route for chloroaniline degradation is the modified ortho-cleavage pathway. frontiersin.orgasm.org This pathway involves the enzyme catechol 1,2-dioxygenase, which cleaves the aromatic ring of chlorocatechol to form 3-chloro-cis,cis-muconic acid. microbiologyresearch.org This intermediate is then further metabolized.
Several bacterial strains have been shown to utilize this pathway. Moraxella sp. strain G degrades 4-chloroaniline via a modified ortho-cleavage pathway. asm.org Similarly, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 degrade 4-chloroaniline through this pathway, with a marked induction of chlorocatechol 1,2-dioxygenase activity. oup.comoup.com Brevundimonas diminuta INMI KS-7 also degrades 3-chloroaniline and 4-chloroaniline via the ortho-cleavage pathway, forming intermediates such as 4-chloropyrocatechol, 3-chloromuconic acid, and maleylacetic acid. frontiersin.org Delftia tsuruhatensis H1 is another strain that appears to eliminate chloroaniline compounds via an ortho-cleavage pathway. researchgate.netcapes.gov.br
While less common, the meta-cleavage pathway has also been observed in the degradation of chloroanilines. Comamonas testosteroni I2 degrades 3-chloroaniline via a distal meta-cleavage of chlorocatechol, which leads to the temporary accumulation of a yellow intermediate. asm.org Diaphorobacter PCA039 metabolizes 4-chloroaniline via 4-chlorocatechol and subsequent meta-cleavage. frontiersin.org
Metagenomic and metatranscriptomic analyses of activated sludge communities degrading 3-chloroaniline have suggested the potential for both ortho- and meta-cleavage pathways to be active. biorxiv.org One putative pathway involved a phenol (B47542) monooxygenase followed by ortho-cleavage, while another involved a benzoate/toluate dioxygenase and subsequent meta-cleavage. biorxiv.org
Meta-Cleavage Pathways
The microbial degradation of aromatic compounds like this compound proceeds through the conversion to catecholic intermediates, which are subsequently cleaved. While the modified ortho-cleavage pathway is common for chlorocatechol degradation, several bacterial strains utilize a meta-cleavage pathway. nih.govnih.gov This alternative route involves the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups of the catechol intermediate.
The degradation of 3-chloroaniline (3-CA) by Comamonas testosteroni I2 provides a well-documented example of a meta-cleavage pathway. nih.gov In this process, 3-CA is first converted to a chlorocatechol intermediate. This intermediate then undergoes ring cleavage via a distal meta-cleavage mechanism, which results in the temporary accumulation of a yellow compound identified as a chlorohydroxymuconic semialdehyde. nih.gov Historically, such meta-cleavage intermediates of chlorinated catechols were considered toxic metabolites that could inhibit further degradation. nih.gov
Similarly, the meta-cleavage pathway has been observed in the degradation of 4-chloroaniline by Diaphorobacter PCA039. This strain metabolizes 4-chloroaniline via 4-chlorocatechol, which is then processed through a series of intermediates including 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, and 5-chloro-2-oxo-4-hydroxypentanoate. frontiersin.org Recent studies combining metagenomics and metatranscriptomics on wastewater bioreactors suggest that multiple degradation pathways can operate simultaneously. For 3-CA, evidence points to both a modified ortho-cleavage pathway and a meta-cleavage pathway initiated by a benzoate/toluate dioxygenase. biorxiv.orgbiorxiv.org
Table 1: Key Steps in the Meta-Cleavage Pathway of Chloroanilines
| Step | Initial Compound | Key Enzyme Activity | Intermediate Product | Organism Example |
| 1 | 3-Chloroaniline | Oxidative Deamination | 3-Chlorocatechol / 4-Chlorocatechol | Comamonas testosteroni I2 |
| 2 | 4-Chloroaniline | Oxidative Deamination | 4-Chlorocatechol | Diaphorobacter PCA039 |
| 3 | Chlorocatechol | Catechol-2,3-dioxygenase | Chlorohydroxymuconic semialdehyde | Comamonas testosteroni I2 |
Gene Identification and Expression in Catabolic Pathways
The genetic basis for this compound degradation is encoded by specific gene clusters found on both bacterial chromosomes and plasmids. asm.org A significant gene cluster involved in the initial oxidation of 3-chloroaniline is the dca cluster, identified on plasmids like pWDL7::rfp as dcaQTA1A2BR. asm.org Functional studies have shown that the protein products of the dcaA1A2B genes are responsible for converting 3-CA into 4-chlorocatechol. asm.orgresearchgate.net
In linuron-degrading Variovorax species, a multicomponent chloroaniline dioxygenase encoded by dcaQTA₁A₂B transforms 3,4-dichloroaniline into 4,5-dichlorocatechol. oup.com The subsequent ring cleavage is carried out by enzymes encoded by the ccdCFDE gene cluster. oup.com This highlights how different gene sets are responsible for the upper (initial transformation) and lower (ring cleavage) degradation pathways.
Gene expression studies reveal complex regulatory controls. For instance, the tdnQ gene, which is involved in the deamination of aniline, is transcribed in the presence of aniline but not 3-CA, indicating that different substrates can induce different genetic responses even within the same organism. nih.gov Metagenomic analyses of complex microbial communities in wastewater reactors have identified other genes potentially contributing to 3-CA degradation. These include genes for benzoate/toluate dioxygenase (benA/B, xylX/Y), benzene (B151609)/toluene dioxygenase (tcbAB), and 2,4-dichlorophenol (B122985) 6-monooxygenase (tfdB), suggesting that a broad range of enzymes with overlapping substrate specificities may be involved. biorxiv.orgbiorxiv.org
Table 2: Genes and Plasmids in Chloroaniline Catabolism
| Gene/Cluster | Function | Associated Plasmid | Host Organism Example |
| dcaQTA1A2BR | 3-Chloroaniline oxidation (upper pathway) | pWDL7::rfp | Comamonas testosteroni WDL7 |
| dcaA1A2B | Converts 3-CA to 4-chlorocatechol | pWDL7::rfp | Escherichia coli (cloned) |
| ccdCFDE | Chlorocatechol degradation (lower pathway) | Not specified | Variovorax sp. WDL1 |
| tdnQ | Aniline oxidative deamination | pTDN1 | Pseudomonas putida UCC22 |
| benA-xylX, benB-xylY | Putative 3-CA degradation (benzoate/toluate dioxygenase) | Not specified | Wastewater microbial community |
Role of Plasmids in Chloroaniline Degradation
Plasmids, particularly broad-host-range catabolic plasmids from the IncP-1β incompatibility group, play a pivotal role in the bacterial degradation of chloroanilines. researchgate.netnih.gov These mobile genetic elements facilitate the horizontal transfer of catabolic genes among different bacterial species, allowing microbial communities to rapidly adapt to the presence of xenobiotic compounds. asm.orgnih.gov
Genomic analyses of plasmids like pWDL7::rfp from Comamonas testosteroni WDL7 and pNB8c from Delftia acidovorans B8c have provided significant insights. nih.gov These plasmids carry gene clusters, such as dca, that encode the upper pathway for 3-CA degradation, which involves converting it to chlorocatechol. asm.orgresearchgate.net However, a crucial finding is that these plasmids often lack the genes for the lower (ring-cleavage) pathway. asm.orgresearchgate.net This means that for complete mineralization of chloroaniline, the host bacterium or another member of the microbial community must possess the necessary chromosomal genes for the subsequent degradation steps.
The presence and expression of plasmid-borne genes are critical. For example, while pWDL7 confers the ability to transform 3-CA, the closely related plasmid pNB8c does not, likely due to slight differences in the promoter region of the dca genes and a lack of transcriptional induction by 3-CA. asm.orgresearchgate.net Several other plasmids, such as pNB2, have been shown to confer complete aniline degradation but only partial chloroaniline degradation. nih.govsciepub.com The successful degradation of chloroanilines in the environment often depends on the specific combination of the plasmid's genetic information, its bacterial host, and the metabolic capabilities of the surrounding microbial community. scite.ai
Table 3: Plasmids Involved in Chloroaniline Degradation
| Plasmid | Incompatibility Group | Encoded Function Related to Chloroaniline | Host Organism(s) |
| pWDL7::rfp | IncP-1β | Encodes upper pathway for 3-CA degradation (dca genes) | Comamonas testosteroni WDL7 |
| pNB8c | IncP-1β | Carries dca genes but does not confer 3-CA transformation | Delftia acidovorans B8c |
| pNB2 | IncP-1 | Partial degradation of 3-CA; complete aniline degradation | Comamonas testosteroni |
| pC1-3 | Not specified | Partial degradation of 3-CA | Delftia acidovorans CA28 |
Bioremediation Strategies for Contaminated Environments
Several bioremediation strategies are employed to clean up environments contaminated with chloroanilines, leveraging microbial catabolic activities. mdpi.comresearchgate.net These techniques are generally considered cost-effective and environmentally friendly compared to physical or chemical methods. aimspress.com
Bioaugmentation is a proactive approach that involves introducing specialized microorganisms with proven degradative capabilities into a contaminated site. nih.gov This strategy has been successfully applied to soil contaminated with 4-chloroaniline by introducing Klebsiella sp. CA17, which led to 70-75% degradation within four weeks. nih.gov Similarly, inoculating activated sludge with a gfp-marked Comamonas testosteroni I2 strain enhanced the removal of 3-CA. nih.gov Plasmid-mediated bioaugmentation, using donor strains carrying plasmids like pWDL7::rfp, has also been shown to accelerate 3-CA removal, although it may require the presence of an additional carbon source to be effective. asm.orgresearchgate.net
Biostimulation aims to enhance the activity of indigenous contaminant-degrading microorganisms by adding nutrients, electron acceptors, or other growth-limiting substances. researchgate.netnih.gov For chloroaniline contamination, the addition of aniline as an analogue substrate has been shown to stimulate the degradation of 4-chloroaniline by native soil bacteria. nih.gov This approach is often simpler to implement on a large scale than bioaugmentation.
Natural Attenuation relies on the intrinsic ability of the native microbial population to degrade pollutants without human intervention. nih.gov The effectiveness of this passive approach is highly dependent on site-specific conditions, such as soil type, pH, and the pre-existing microbial community structure. nih.gov While it has shown fair effectiveness in some soils, it can be slow and inefficient in others. nih.gov The use of microbial biofilms, which offer protection to the bacteria and can handle a variety of pollutants, is another promising strategy for remediating contaminated soil and groundwater. aimspress.com
Table 4: Comparison of Bioremediation Strategies for Chloroaniline
| Strategy | Principle | Advantages | Limitations |
| Bioaugmentation | Introduction of specialized microbes. nih.gov | High efficiency for target pollutants; predictable outcome. nih.gov | Cost of culture production; potential competition with native microbes. nih.gov |
| Biostimulation | Stimulation of indigenous microbes with nutrients/substrates. nih.gov | Cost-effective; utilizes existing microbial potential. nih.gov | Effectiveness depends on the presence of capable native microbes. nih.gov |
| Natural Attenuation | Reliance on intrinsic microbial processes without intervention. nih.gov | Lowest cost; minimal site disruption. | Slow and unpredictable; may not be sufficient for high contamination levels. nih.gov |
Applications in Organic Synthesis and Materials Science
N-Chloroaniline and its isomers are foundational chemical intermediates with significant roles in the synthesis of a wide array of commercial products. Their utility spans from the creation of vibrant colorants to the development of life-saving pharmaceuticals and high-performance materials. The specific position of the chlorine atom on the aniline (B41778) ring dictates the reactivity and subsequent application of each isomer, making them versatile building blocks in industrial chemistry.
Q & A
What analytical methods are recommended for detecting n-Chloroaniline and its metabolites in biological samples?
Level: Basic
Answer: Gas chromatography-mass spectrometry (GC/MS) is the gold standard for detecting n-Chloroaniline and metabolites like p-chloroacetanilide in biological matrices. Key steps include:
- Sample preparation: Use solid-phase extraction to isolate analytes from urine or hepatocyte culture medium .
- Validation: Compare retention times and mass spectra against NIST-certified reference standards to confirm identity .
- Metabolite differentiation: Ensure non-enzymatic degradation is ruled out by analyzing controls (e.g., cell-free incubations) .
How can researchers design experiments to evaluate the efficacy of bioaugmentation using microbial strains for this compound degradation?
Level: Advanced
Answer:
- System setup: Use a lab-scale semicontinuous activated sludge (SCAS) system inoculated with GFP-tagged strains (e.g., Comamonas testosteroni I2gfp) to monitor survival and degradation efficiency .
- Monitoring: Track 3-CA removal rates via HPLC and quantify strain persistence using fluorescence microscopy or qPCR .
- Community analysis: Apply denaturing gradient gel electrophoresis (DGGE) of 16S rRNA genes to assess microbial community shifts post-inoculation .
- Long-term stability: Note that regular resupplementation may be required due to transient bioaugmentation effects .
What thermodynamic parameters should be considered when predicting the feasibility of this compound degradation pathways?
Level: Basic
Answer: Calculate the Gibbs free energy (ΔrG°) and enthalpy (ΔrH°) of reaction under standard conditions. For example:
- Ortho-cleavage pathway: Verify that ΔrG° for chlorocatechol degradation is negative, ensuring spontaneity .
- Enzyme activity: Correlate thermodynamic data with kinetic parameters (e.g., catechol 1,2-dioxygenase activity) to identify rate-limiting steps .
What strategies can resolve contradictions in microbial community dynamics observed during bioaugmentation studies?
Level: Advanced
Answer:
- Controlled variables: Replicate experiments under identical conditions (e.g., sludge source, substrate concentration) to isolate strain-specific effects .
- Multi-omics integration: Combine DGGE with metagenomics or transcriptomics to identify functional genes (e.g., tdnQ) and community interactions .
- Statistical validation: Use permutational ANOVA to test significance of community structure differences between inoculated and control reactors .
How to ensure reproducibility in synthesizing this compound derivatives for pharmaceutical research?
Level: Basic
Answer:
- Protocol standardization: Follow USP/NF reagent specifications for purity and reaction conditions (e.g., solvent, temperature) .
- Characterization: Provide NMR, HPLC, and mass spectrometry data for new compounds, citing established methods for known derivatives .
- Batch documentation: Record lot numbers and supplier details for all chemicals to mitigate variability .
How does the genetic diversity of catabolic plasmids influence the metabolic pathways of this compound-degrading bacteria?
Level: Advanced
Answer:
- Plasmid profiling: Use Southern hybridization and PCR to identify plasmid-borne genes (e.g., tdnQ) responsible for aniline deamination .
- Functional assays: Test transconjugants for substrate specificity (e.g., 3-CA vs. aniline) to map degradative capacity to plasmid variants .
- Evolutionary analysis: Detect IS1071 insertion sequences near tdnQ to assess horizontal gene transfer potential .
What statistical methods are appropriate for analyzing the degradation kinetics of this compound in environmental samples?
Level: Basic
Answer:
- Kinetic modeling: Fit first-order or Michaelis-Menten equations to substrate depletion data using nonlinear regression .
- Error analysis: Report confidence intervals for half-life (t₁/₂) and degradation rate constants .
- Replication: Include triplicate measurements and controls (e.g., autoclaved sludge) to account for abiotic degradation .
What methodological approaches are used to elucidate the intermediates in the ortho-cleavage pathway of this compound degradation?
Level: Advanced
Answer:
- Mutant screening: Generate pathway-blocked mutants (e.g., chlorocatechol-accumulating strains) to trap intermediates .
- Enzyme assays: Measure catechol 1,2-dioxygenase activity spectrophotometrically at 260 nm to confirm ring cleavage .
- Metabolite identification: Use high-resolution LC-MS/MS to detect transient intermediates like 4-chlorocatechol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
